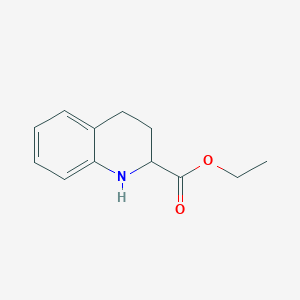

2-Cyclohexylbenzene-1,4-diol

Descripción general

Descripción

Synthesis Analysis

The synthesis of 2-Cyclohexylbenzene-1,4-diol has been reported in several scientific papers. For instance, a paper published in the European Journal of Organic Chemistry describes a synthetic route involving 1,4-Benzoquinone and Cyclohexene . Another paper in Tetrahedron Letters also discusses a synthetic route involving 1,4-Benzoquinone .Molecular Structure Analysis

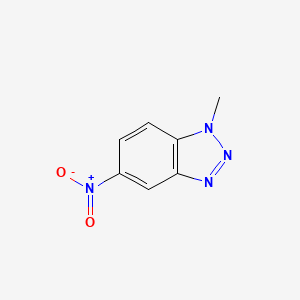

The molecular formula of this compound is C12H16O2 . Its molecular weight is 192.25400 .Physical And Chemical Properties Analysis

This compound has a density of 1.147g/cm3 . Its boiling point is 303.1ºC at 760 mmHg . The flash point is 141.8ºC .Aplicaciones Científicas De Investigación

Application in Overcharge Protection for Lithium-Ion Batteries

2-Cyclohexylbenzene-1,4-diol, as a derivative of cyclohexylbenzene, finds application in the realm of lithium-ion batteries. Specifically, cyclohexylbenzene is utilized as an overcharge protection additive for these batteries. The compound is involved in the electrochemical polymerization process, forming protective films on the electrode during overcharge conditions. This polymerization leads to the formation of oligomers with multiple benzene rings, indicating its stability and effectiveness in protecting the battery during overcharge scenarios (Shima et al., 2006).

Role in Catalysis and Material Synthesis

This compound derivatives are involved in various catalytic processes and material synthesis. The compound plays a role in the synthesis of phenol and cyclohexanone through the peroxidation process catalyzed by metal oxides (Fang Yun-jin, 2010). Moreover, it is implicated in the catalytic hydrodehydration of cyclohexanone, hydrogenation of 2-cyclohexen-1-one, and dehydrogenation of cyclohexene. These processes are catalyzed by a molybdenum halide cluster, showcasing the compound's versatility in various chemical transformations (Kamiguchi et al., 2005).

Implications in Hydroamination and Polymer Support

This compound derivatives are also significant in the field of hydroamination, where polymer-supported organolanthanide catalysts are employed. These catalysts are essential for efficient homogeneous intramolecular hydroamination/cyclization processes, indicating the compound's role in advanced synthetic chemistry (Jiuqing Zhao, T. Marks, 2006).

Influence in Safety and Cycle Life of Lithium Cells

The compound's derivatives are instrumental in enhancing the safety and cycle life of lithium cells. As additives in electrolyte solutions, they play a crucial role in improving the overcharging tolerance of these cells, signifying their importance in battery technology and safety (Tobishima et al., 2003).

Mecanismo De Acción

Target of Action

It is used in proteomics research , suggesting that it may interact with proteins or other biomolecules in the cell.

Mode of Action

Based on its structure, it can be inferred that it might undergo oxidation reactions similar to other diols . The compound could potentially be involved in reactions such as epoxidation and hydroxylation .

Biochemical Pathways

Given its potential to undergo oxidation reactions, it might be involved in pathways related to oxidative stress and redox homeostasis .

Pharmacokinetics

Its molecular weight of 19226 suggests that it could potentially be absorbed and distributed in the body

Result of Action

Its potential involvement in oxidative reactions suggests that it might influence cellular redox status and potentially induce oxidative stress .

Action Environment

The action, efficacy, and stability of 2-Cyclohexylbenzene-1,4-diol could be influenced by various environmental factors such as temperature, pH, and the presence of other molecules. Its boiling point is 303.1ºC at 760 mmHg , indicating that it is stable under normal physiological conditions.

Análisis Bioquímico

Biochemical Properties

2-Cyclohexylbenzene-1,4-diol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in oxidative and reductive pathways, such as amino acid hydroxylase and aldehyde reductase . These interactions are crucial for the compound’s role in modifying metabolic pathways and influencing cellular functions.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of signaling pathways involved in cell growth and differentiation . Additionally, it can alter gene expression patterns, leading to changes in cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. For instance, it binds to specific enzymes, altering their activity and subsequently affecting metabolic pathways . These interactions are essential for understanding the compound’s effects at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to altered cellular responses . Long-term exposure to the compound can result in significant changes in cellular function, highlighting the importance of understanding its temporal effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have beneficial effects on cellular function, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects. Beyond this range, the compound may become toxic, emphasizing the need for careful dosage management in research and therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic flux and metabolite levels. For example, it has been shown to influence pathways involving the conversion of glucose into other metabolites. These interactions are crucial for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular compartments . These interactions determine the compound’s localization and accumulation within cells, influencing its overall effects on cellular function.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It is directed to particular compartments or organelles within the cell, where it exerts its activity. Targeting signals and post-translational modifications play a role in directing the compound to these specific locations . Understanding its subcellular localization is crucial for elucidating its function and potential therapeutic applications.

Propiedades

IUPAC Name |

2-cyclohexylbenzene-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c13-10-6-7-12(14)11(8-10)9-4-2-1-3-5-9/h6-9,13-14H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNWSZCGYPHRJEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=C(C=CC(=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50324905 | |

| Record name | 2-cyclohexylbenzene-1,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50324905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4197-75-5 | |

| Record name | 4197-75-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407961 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-cyclohexylbenzene-1,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50324905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B1296408.png)

![Glycine, N-[(phenylmethoxy)carbonyl]-L-norvalyl-](/img/structure/B1296410.png)